6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid
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Overview
Description
6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is a compound characterized by the presence of a hexanoic acid backbone with a 3,5-ditrifluoromethylphenyl group attached to the sixth carbon and a ketone group at the sixth position. This compound is notable for its trifluoromethyl groups, which are known to impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid typically involves the introduction of the trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid: Similar structure but with a shorter carbon chain.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Contains trifluoromethyl groups but with different functional groups and applications.
Uniqueness
6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is unique due to its specific combination of a hexanoic acid backbone with a ketone and trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTQBOLQPLHJJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645269 |
Source
|
Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-10-8 |
Source
|
Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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